
4-Ethynyl-2-methoxy-1-methylbenzene
Overview
Description
4-Ethynyl-2-methoxy-1-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
As an aromatic acetylene derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that aromatic acetylene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It is known that aromatic acetylene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as its solid form and low melting point (30-34 °c) suggest that it may have good bioavailability .
Result of Action
It has been reported to afford cycloadducts when it reacts with 2-diazo-5,5-dimethylcyclohexanedione .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethynyl-2-methoxy-1-methylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
4-Ethynyl-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions due to its reactive ethynyl group. This compound can participate in cycloaddition reactions, forming cycloadducts with other molecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily driven by its ability to form covalent bonds through the ethynyl group. These interactions can lead to modifications in the structure and function of the biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism. The presence of the methoxy group may also contribute to its ability to modulate cellular activities. Studies have shown that compounds with similar structures can affect the expression of specific genes and proteins, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules via the ethynyl group. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. Additionally, the compound’s ability to form cycloadducts with other molecules can lead to structural changes in the target biomolecules, further influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, with a melting point of 30-34°C . Its reactivity, particularly the ethynyl group, may lead to gradual degradation over extended periods. Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can lead to significant changes in cellular activities, including potential toxic or adverse effects. Studies have indicated that high doses of similar compounds can cause oxidative stress and damage to cellular structures, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ethynyl group allows it to participate in enzymatic reactions, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. The methoxy group may also play a role in modulating the compound’s interactions with metabolic enzymes, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The compound’s structure, particularly the ethynyl and methoxy groups, influences its affinity for different transporters and binding proteins, affecting its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The presence of the methoxy group may enhance its ability to localize to certain subcellular regions, influencing its activity and function .
Properties
IUPAC Name |
4-ethynyl-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYSLTRJAQVAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
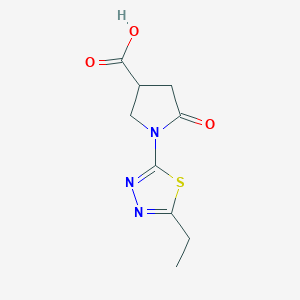
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
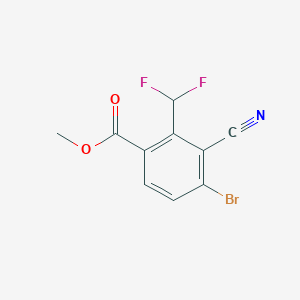
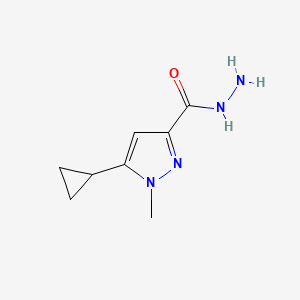
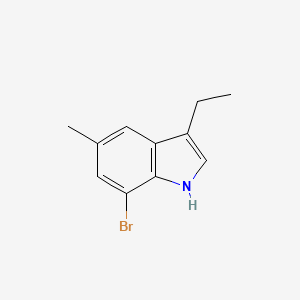
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
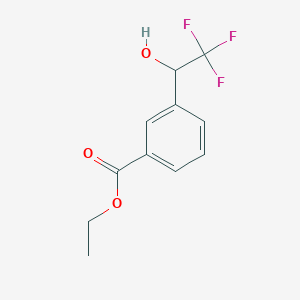
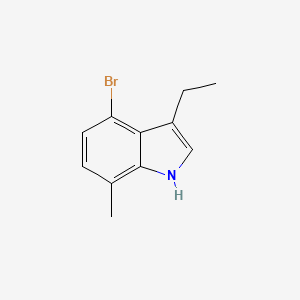
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

